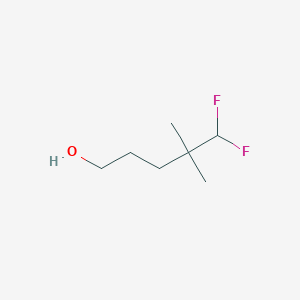
5,5-Difluoro-4,4-dimethylpentan-1-ol
Beschreibung
5,5-Difluoro-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H14F2O and a molecular weight of 152.18 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone
Eigenschaften
Molekularformel |
C7H14F2O |
|---|---|
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
5,5-difluoro-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H14F2O/c1-7(2,6(8)9)4-3-5-10/h6,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
YAILGOUUPYDIFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCO)C(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 5,5-Difluoro-4,4-dimethylpentan-1-ol typically involves the fluorination of 4,4-dimethylpentan-1-ol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions. Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
5,5-Difluoro-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-4,4-dimethylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5,5-Difluoro-4,4-dimethylpentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5-Difluoro-4,4-dimethylpentan-1-ol include:
4,4-Dimethylpentan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoro-4,4-dimethylpentan-1-ol: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


